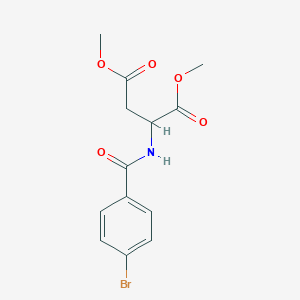
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine
説明
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine, also known as BNPP, is a chemical compound that has been widely used in scientific research due to its unique properties. BNPP is a piperazine derivative and is a potent inhibitor of the 5-HT1A receptor.
作用機序
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine acts as a competitive antagonist of the 5-HT1A receptor. It binds to the receptor and prevents the binding of serotonin, which is the natural ligand of the receptor. This results in the inhibition of the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
The inhibition of the 5-HT1A receptor by 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to reduce anxiety-like behavior in animal models and to have antidepressant-like effects. It has also been shown to modulate the release of various neurotransmitters such as dopamine, noradrenaline, and acetylcholine.
実験室実験の利点と制限
One of the main advantages of using 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This allows for precise and specific targeting of the receptor in various experimental setups. However, one of the limitations of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine is its poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine in scientific research. One area of interest is the role of the 5-HT1A receptor in the regulation of circadian rhythms and sleep. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to modulate the activity of the suprachiasmatic nucleus, which is the master regulator of circadian rhythms. Another area of interest is the use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine in the treatment of various psychiatric and neurological disorders such as depression, anxiety, and schizophrenia.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine is a potent and selective inhibitor of the 5-HT1A receptor that has been extensively used in scientific research. Its unique properties make it a valuable tool for the investigation of the role of the 5-HT1A receptor in various physiological and pathological conditions. Future research on 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine is likely to shed light on the role of the 5-HT1A receptor in the regulation of circadian rhythms and sleep and to lead to the development of novel treatments for psychiatric and neurological disorders.
科学的研究の応用
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine has been extensively used in scientific research as a tool to study the 5-HT1A receptor. The 5-HT1A receptor is a subtype of the serotonin receptor and is involved in the regulation of mood, anxiety, and stress. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine has been used to study the binding properties of the 5-HT1A receptor and to investigate the role of the receptor in various physiological and pathological conditions.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c19-13-2-1-3-14(22(24)25)17(13)20-6-8-21(9-7-20)18(23)12-4-5-15-16(10-12)27-11-26-15/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLUMXPFTQZUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119821.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4119827.png)
![N-butyl-2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4119833.png)

![1-(4-fluorophenyl)-4-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4119849.png)
![N-{4-[(diethylamino)methyl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4119854.png)
![2-(3-hydroxybutanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4119870.png)

![2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B4119882.png)
![N-(4-fluorobenzyl)-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4119886.png)

![ethyl 2-{[(3-oxo-2-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119897.png)

![methyl 2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4119918.png)